molecular formula C14H15N B11901250 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B11901250
M. Wt: 197.27 g/mol
InChI Key: FCFVFGOKPVUDIT-UHFFFAOYSA-N
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Description

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photocyclization–elimination process provides a convenient route for the synthesis of substituted 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives from readily accessible precursors .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline, particularly its derivatives, involves inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help in alleviating symptoms of neurodegenerative diseases . Molecular modeling studies have shown that these compounds interact with both the catalytic and peripheral sites of acetylcholinesterase .

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • 3-[1-Thiophen-2-yl-meth-(E)-ylidene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Comparison: Compared to its analogs, 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C14H15N/c1-2-10-11-6-3-4-8-13(11)15-14-9-5-7-12(10)14/h3-4,6,8H,2,5,7,9H2,1H3

InChI Key

FCFVFGOKPVUDIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCC2=NC3=CC=CC=C31

Origin of Product

United States

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